molecular formula C10H9F2NO5 B1424334 Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester CAS No. 383670-74-4

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Cat. No. B1424334
M. Wt: 261.18 g/mol
InChI Key: PZDDODIICBJHOQ-UHFFFAOYSA-N
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Description

“Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester” seems to be a complex organic compound. It likely contains functional groups such as ester, ether, nitro group, and acetic acid, which are common in many organic compounds .

Scientific Research Applications

Formation and Application of Esters in Scientific Research

Esters are a significant class of chemical compounds with widespread applications in scientific research, including the synthesis of various materials, serving as solvents, and in chemical reactions for the production of other compounds. Esters like ethyl acetate are produced by microorganisms such as yeast and have applications ranging from the food industry to biochemistry for their solvent properties. The formation of esters involves reactions between alcohols and acids, a process that can be catalyzed by enzymes or chemical catalysts. In the context of scientific research, esters are utilized in synthesizing a wide range of chemicals and materials, including polymers and pharmaceuticals.

For example, the formation of ethyl acetate by yeast like Hansenula anomala is a well-studied process that highlights the biological routes to ester synthesis, with implications for bioengineering and industrial chemistry (Tabachnick & Joslyn, 1953). Additionally, esters play a role in modulating neurotrophic signaling pathways, indicating their importance in neuroscience and pharmacology research (Moosavi et al., 2015).

In the field of environmental science, the degradation and environmental fate of ester compounds like acetaminophen are critical for understanding their impact and for developing remediation technologies (Qutob et al., 2022). Similarly, the study of phthalic acid esters reveals their widespread use as plasticizers and their potential environmental and health impacts, necessitating research into their behavior, fate, and safe use (Latini et al., 2004).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDDODIICBJHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700894
Record name Ethyl difluoro(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

CAS RN

383670-74-4
Record name Ethyl difluoro(4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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